molecular formula C8H14O6 B14015558 ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol

((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol

Cat. No.: B14015558
M. Wt: 206.19 g/mol
InChI Key: DLIMVTKZIGEWCB-WCTZXXKLSA-N
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Description

((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is a complex organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol typically involves the formation of the dioxane ring followed by the introduction of the dimethanol groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In industry, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in oxidative stress pathways. The compound’s ability to undergo redox reactions allows it to modulate these pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
  • (2R,4R,4aR,6R,8aR)-2,6-Diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate

Uniqueness

((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol

InChI

InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

DLIMVTKZIGEWCB-WCTZXXKLSA-N

Isomeric SMILES

C1O[C@@H]([C@@H]2[C@H](O1)[C@H](OCO2)CO)CO

Canonical SMILES

C1OC(C2C(O1)C(OCO2)CO)CO

Origin of Product

United States

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